

Fexinidazole: A Comprehensive Technical Review of its Discovery and Development

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Compound of Interest

Compound Name: *Fexinidazole*

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Abstract

Fexinidazole, a 5-nitroimidazole derivative, represents a landmark achievement in the treatment of Human African Trypanosomiasis (HAT), commonly known as sleeping sickness. As the first all-oral therapy effective against both stages of *Trypanosoma brucei gambiense*, it has revolutionized patient care in remote and resource-limited settings. This technical guide provides an in-depth review of the journey of **fexinidazole**, from its initial synthesis and subsequent abandonment to its rediscovery and successful clinical development. It details the mechanism of action, preclinical and clinical data, experimental methodologies, and the collaborative efforts that brought this crucial medicine to patients.

Introduction

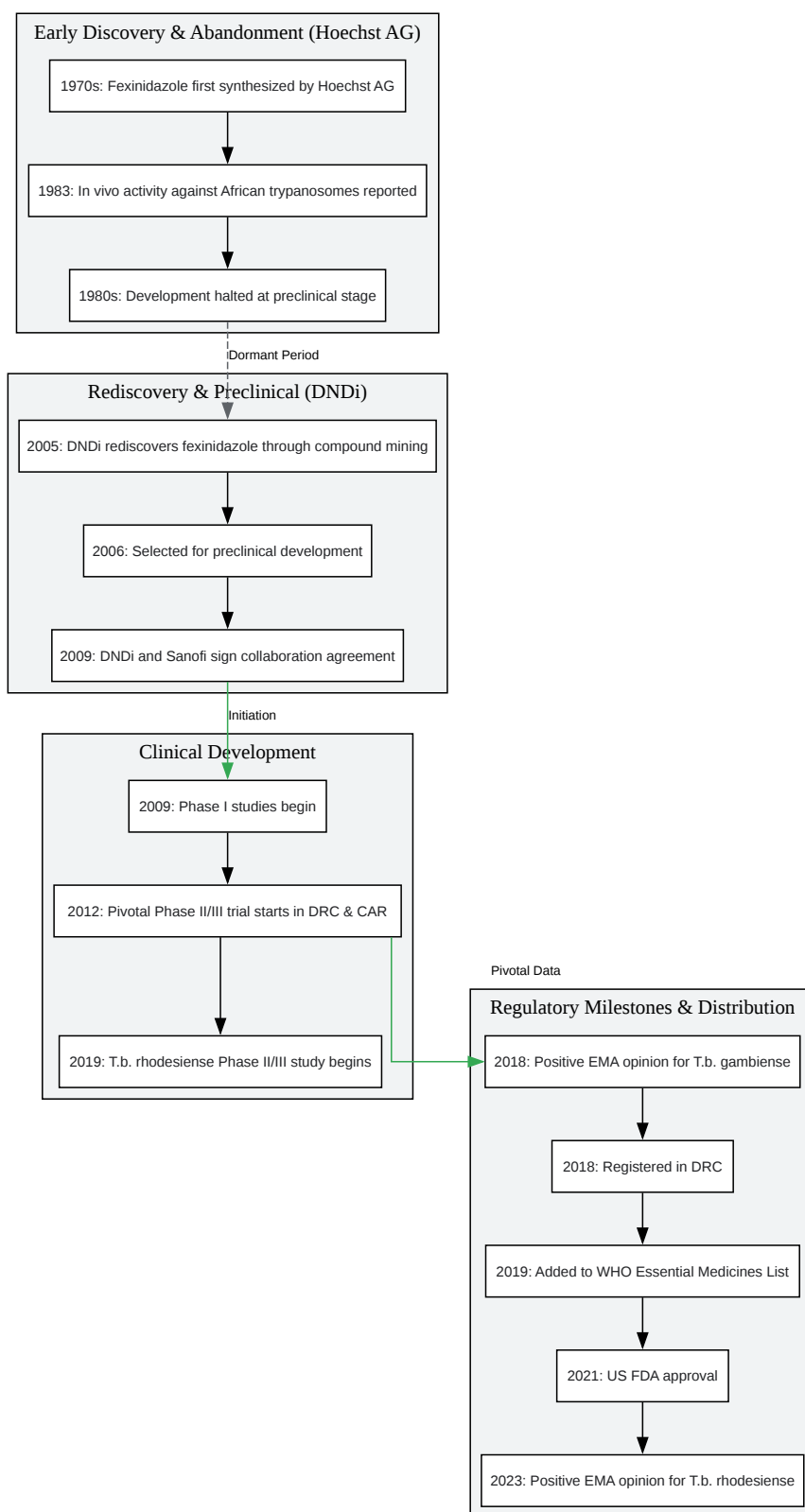
Human African Trypanosomiasis (HAT) is a parasitic disease transmitted by the tsetse fly, which is fatal if left untreated[1][2]. The disease progresses from a first, hemo-lymphatic stage to a second, meningo-encephalitic stage when the parasite crosses the blood-brain barrier[3][4]. For decades, treatment options were toxic, difficult to administer, and often required hospitalization, posing significant challenges for healthcare systems in endemic regions[1][5].

Fexinidazole emerged as a transformative solution, offering a 10-day oral regimen that simplifies treatment and eliminates the need for systematic hospitalization and complex staging procedures like lumbar punctures[6]. This document traces the comprehensive history of its development.

Discovery and Rediscovery: A Second Chance for a Promising Compound

Fexinidazole was first synthesized in the 1970s by the German pharmaceutical company Hoechst AG (now part of Sanofi)[7][8]. It was identified as a broad-spectrum antimicrobial agent, and its activity against African trypanosomes was noted in 1983[8]. However, development was halted in the 1980s due to strategic decisions by the company, and the compound was abandoned at the preclinical stage[3][9].

The journey to its revival began in 2005 when the Drugs for Neglected Diseases initiative (DNDi), in collaboration with the Swiss Tropical and Public Health Institute (Swiss TPH), initiated an extensive compound mining effort[5][6]. Screening over 700 nitroheterocycles from various sources, DNDi "rediscovered" **fexinidazole** as a promising candidate with potent anti-trypanosomal activity[10][11][12]. This led to a landmark collaboration between DNDi and Sanofi in 2009 to co-develop, manufacture, and distribute the drug for HAT[6][9][12].



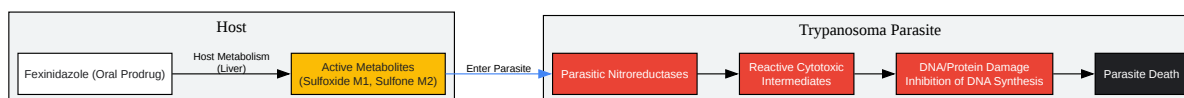
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Caption: **Fexinidazole** Development and Regulatory Timeline.

Mechanism of Action

Fexinidazole is a prodrug that requires metabolic activation to exert its trypanocidal effect.^[13] Its mechanism involves several key steps:

- **Metabolic Activation:** Following oral administration, **fexinidazole** is extensively metabolized in the host to two primary active metabolites: a sulfoxide (M1) and a sulfone (M2).^{[4][14][15]} These metabolites are responsible for most, if not all, of the in vivo activity.^{[16][17]}
- **Parasite-Specific Reduction:** Within the *Trypanosoma* parasite, the nitro group of **fexinidazole** and its metabolites is reduced by parasitic nitroreductases.^[4] This activation is crucial and specific to the parasite's enzymatic machinery.
- **Generation of Cytotoxic Species:** This reduction process generates reactive cytotoxic intermediates, including reactive amines and nitro radicals.^{[13][18]}
- **Cellular Damage:** These reactive species are toxic to the parasite, causing widespread damage to cellular components, including DNA and proteins.^{[4][13]} The mechanism is believed to involve the inhibition of DNA synthesis and repair, leading to the parasite's death.^{[14][19][20]}



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Caption: Mechanism of Action of **Fexinidazole**.

Preclinical Development

Comprehensive preclinical studies were essential to validate **fexinidazole**'s potential after its rediscovery. These involved in vitro assays and in vivo animal models to assess efficacy and safety.

Experimental Protocols

- In Vitro Susceptibility Assays: The trypanocidal activity of **fexinidazole** and its metabolites was determined against various strains of *T. brucei*. A standard method involves incubating bloodstream form trypomastigotes with serial dilutions of the compound for 72 hours. Parasite viability is then assessed using a resazurin-based assay, which measures metabolic activity. The 50% inhibitory concentration (IC₅₀) is calculated from the resulting dose-response curves.[\[21\]](#)[\[22\]](#)
- In Vivo Mouse Models:
 - Acute (Stage 1) Model: Mice are infected intraperitoneally with *T. brucei*. Treatment with oral **fexinidazole** typically begins 3-4 days post-infection for a duration of 4-5 days. The primary endpoint is the absence of parasites in the blood, confirmed by microscopic examination, for up to 30-60 days post-treatment.[\[11\]](#)[\[16\]](#)
 - Chronic (Stage 2) Model: To mimic the meningo-encephalitic stage, mice are infected and left untreated for approximately 21 days to allow parasites to invade the central nervous system (CNS). Oral treatment is then administered for 5 days. Cure is defined as the absence of parasites in both blood and brain tissue homogenates at the end of a follow-up period.[\[10\]](#)[\[11\]](#)[\[16\]](#)
- Genotoxicity Assays: Standard tests, such as the Salmonella/Ames test, were conducted to evaluate the mutagenic potential of **fexinidazole** and its metabolites. These studies showed that while the compounds are mutagenic in standard bacterial strains, this activity is significantly attenuated or lost in strains lacking specific nitroreductase enzymes, indicating a degree of parasite selectivity.[\[23\]](#)

Summary of Preclinical Data

Fexinidazole and its metabolites demonstrated potent activity against a range of *T. brucei* strains in vitro and cured both acute and chronic infections in mouse models, critically demonstrating its ability to cross the blood-brain barrier.[\[10\]](#)[\[16\]](#)

Table 1: In Vitro Activity of **Fexinidazole** and its Metabolites against *T. brucei*

Compound	IC ₅₀ Range (µM)	IC ₅₀ Range (µg/mL)	Reference(s)
Fexinidazole	0.7 - 3.3	0.2 - 0.9	[16][17]
Fexinidazole Sulfoxide (M1)	0.7 - 3.3	0.2 - 0.9	[16]
Fexinidazole Sulfone (M2)	0.7 - 3.3	0.2 - 0.9	[16]

Data is compiled from tests against various laboratory and clinical isolates of *T. brucei* subspecies.

Table 2: In Vivo Efficacy of **Fexinidazole** in Mouse Models of HAT

Model	Treatment Regimen	Outcome	Reference(s)
Acute (Stage 1)	100 mg/kg/day for 4 days (oral)	Cure	[11][16]
Chronic (Stage 2 / CNS)	200 mg/kg/day for 5 days (oral)	Cure	[11][16]

| Chronic (Stage 2 / CNS) | 100 mg/kg twice daily for 5 days (oral) | Cure |[7][10] |

Clinical Development

The clinical development program for **fexinidazole** was extensive, involving Phase I studies in healthy volunteers followed by pivotal Phase II/III trials in HAT-endemic regions.

Phase I Studies

Beginning in September 2009, Phase I trials were conducted to assess the safety, tolerability, and pharmacokinetics of **fexinidazole** in healthy volunteers.[5][6][24] These studies established the dose-proportionality and pharmacokinetic profile of the parent drug and its active metabolites, M1 and M2.

Table 3: Single-Dose Pharmacokinetic Parameters of **Fexinidazole** and Metabolites in Healthy Adults

Analyte	Tmax (Median, h)	T _{1/2} (Geometric Mean, h)	Reference(s)
Fexinidazole	3.0 - 4.0	9.1 - 14.8	[25]
Fexinidazole Sulfoxide (M1)	4.0 - 5.0	11.7 - 15.6	[25]
Fexinidazole Sulfone (M2)	18.0 - 24.0	18.0 - 25.0	[25]

Data represents a range across single ascending doses from 100 mg to 3600 mg.

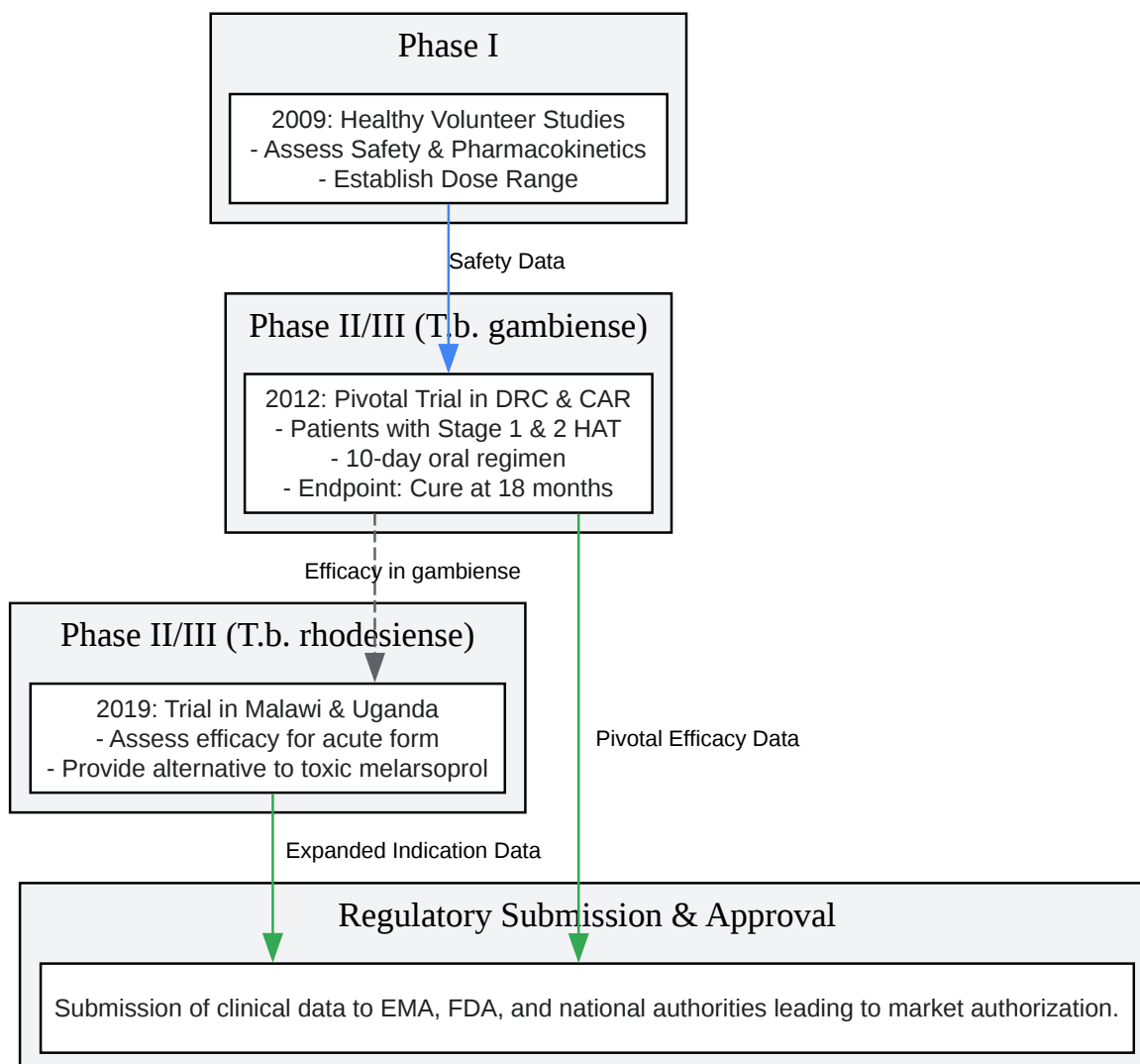
Phase II/III Pivotal Trials (T.b. gambiense)

A pivotal Phase II/III clinical trial was launched in 2012 in the Democratic Republic of Congo (DRC) and the Central African Republic (CAR).[\[6\]](#)[\[24\]](#) This study was crucial in establishing the efficacy and safety of **fexinidazole** for T.b. gambiense HAT.

- Experimental Protocol (Pivotal Trial):
 - Design: A multicenter, open-label, single-arm study to assess the efficacy and safety of **fexinidazole**.
 - Population: Patients aged ≥6 years and weighing ≥20 kg with late-stage (meningo-encephalitic) T.b. gambiense HAT. Subsequent cohorts included early-stage and pediatric patients.[\[10\]](#)
 - Intervention: A 10-day oral regimen of **fexinidazole**. For adults, this consisted of 1800 mg daily for 4 days, followed by 1200 mg daily for 6 days.[\[15\]](#)[\[26\]](#)
 - Primary Outcome: The primary efficacy endpoint was treatment success at 18 months post-treatment, defined as the absence of trypanosomes in body fluids and a white blood cell count in cerebrospinal fluid of ≤20 cells/μL.

- Total Enrollment: The clinical trials collectively enrolled 749 patients in the DRC and CAR. [6]

The results of these trials demonstrated that **fexinidazole** was safe and effective for both first- and second-stage T.b. gambiense sleeping sickness.[7][10]



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Caption: **Fexinidazole** Clinical Development Workflow.

Trials in T.b. rhodesiense and Chagas Disease

- T.b. rhodesiense: This form of HAT is more acute and progresses rapidly.[27] The existing treatment for the advanced stage was melarsoprol, a highly toxic arsenic derivative.[27] Starting in 2019, DNDi led a Phase II/III study in Malawi and Uganda to extend the indication for **fexinidazole** to T.b. rhodesiense.[27][28] The study demonstrated high efficacy and safety, leading to a positive opinion from the European Medicines Agency (EMA) for this indication in December 2023.[27]
- Chagas Disease: **Fexinidazole** also showed preclinical activity against Trypanosoma cruzi, the parasite causing Chagas disease. A Phase II trial was initiated in Bolivia in 2014.[29][30] However, the study was halted due to safety concerns (neutropenia and elevated liver transaminases) at the required doses and treatment durations.[15][29][31] A subsequent trial in 2024 evaluated lower doses; while well-tolerated, the drug was not effective in sustainably eliminating the parasite as a monotherapy, and its development for Chagas disease was discontinued.[32][33]

Table 4: Overview of Key Clinical Trials for **Fexinidazole**

Indication	Phase	Start Year	Location(s)	Key Objective(s)	Status / Outcome
T.b. gambiense HAT	II/III	2012	DRC, CAR	Efficacy & safety in Stage 1 & 2	Successful; Led to EMA/FDA approval
T.b. rhodesiense HAT	II/III	2019	Malawi, Uganda	Efficacy & safety vs. standard of care	Successful; Led to positive EMA opinion
Chagas Disease	II	2014	Bolivia	Efficacy & safety in chronic disease	Halted due to safety concerns

| Chagas Disease | II | ~2022 | Spain | Efficacy & safety of lower doses | Tolerated but not effective as monotherapy; Discontinued |

Regulatory History and Access

The successful clinical trial results paved the way for global regulatory approvals.

- November 2018: The European Medicines Agency (EMA) adopted a positive scientific opinion for **fexinidazole** for the treatment of T.b. gambiense HAT, under the Article 58 procedure, which is designed for medicines intended for use outside the European Union.[\[7\]](#)
[\[12\]](#)
- December 2018: **Fexinidazole** was first registered in the Democratic Republic of the Congo.
[\[6\]](#)[\[7\]](#)
- June 2019: The World Health Organization (WHO) added **fexinidazole** to its List of Essential Medicines.[\[6\]](#)[\[24\]](#)
- July 2021: The U.S. Food and Drug Administration (FDA) approved **fexinidazole** for T.b. gambiense HAT in patients 6 years and older.[\[1\]](#)[\[7\]](#)[\[20\]](#)
- December 2023: The EMA issued a positive opinion for the treatment of T.b. rhodesiense HAT.[\[27\]](#)

Following approvals, Sanofi donates **fexinidazole** to the WHO for free distribution in endemic countries, ensuring that this life-saving treatment reaches the patients who need it most.[\[6\]](#)

Conclusion

The story of **fexinidazole** is a powerful testament to the potential of innovative partnerships and perseverance in drug development for neglected diseases. Its journey from a forgotten compound to the first all-oral cure for sleeping sickness has fundamentally changed the paradigm of HAT treatment. By providing a simple, safe, and effective therapy, **fexinidazole** is a cornerstone of the global strategy to eliminate sleeping sickness as a public health problem.

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